BenchChemオンラインストアへようこそ!

4-methyl-N-(quinolin-3-yl)benzamide

MMP-14 Cancer metastasis Protease inhibitor

4-Methyl-N-(quinolin-3-yl)benzamide (CAS 713097-78-0) is a synthetic small-molecule quinoline–benzamide hybrid (MW 262.30 g/mol, XLogP3 3.9) originally deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR). The compound contains a 4-methylbenzamide group linked to a quinolin-3-yl scaffold.

Molecular Formula C17H14N2O
Molecular Weight 262.312
CAS No. 713097-78-0
Cat. No. B2955781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(quinolin-3-yl)benzamide
CAS713097-78-0
Molecular FormulaC17H14N2O
Molecular Weight262.312
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C17H14N2O/c1-12-6-8-13(9-7-12)17(20)19-15-10-14-4-2-3-5-16(14)18-11-15/h2-11H,1H3,(H,19,20)
InChIKeyGPHWKSMAPBOQQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-N-(quinolin-3-yl)benzamide (CAS 713097-78-0): A Quinoline–Benzamide Screening Hit with Multi-Target Profiling Data


4-Methyl-N-(quinolin-3-yl)benzamide (CAS 713097-78-0) is a synthetic small-molecule quinoline–benzamide hybrid (MW 262.30 g/mol, XLogP3 3.9) originally deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) [1]. The compound contains a 4-methylbenzamide group linked to a quinolin-3-yl scaffold. It has been screened in >800 PubChem bioassays and exhibits a defined activity profile across multiple targets, including MMP‑14, heat‑shock factor 1, and nuclear receptor coactivator 3 [2]. This breadth of public data makes it a valuable reference compound for phenotypic screening and target‑identification workflows.

Why 4-Methyl-N-(quinolin-3-yl)benzamide Cannot Be Replaced by a Generic Quinoline–Benzamide Analog


Even minor modifications to the quinoline–benzamide scaffold can fundamentally alter target engagement. The 4‑methyl substituent on the benzamide ring influences both lipophilicity (XLogP3 = 3.9) and the compound’s ability to discriminate between structurally related protein targets [1]. In the MLSMR screening collection, close analogs lacking the 4‑methyl group or carrying different substituents (e.g., 3‑bromo‑5‑methyl) show radically different activity fingerprints—for example, a 3‑bromo‑5‑methyl analog displays an IC₅₀ of 113 nM against VEGFR2, whereas no such activity is reported for the 4‑methyl derivative [2]. Consequently, generic substitution risks selecting a compound with an unintended target profile, wasting screening resources and generating non‑reproducible results.

Quantitative Differentiation of 4-Methyl-N-(quinolin-3-yl)benzamide Against Closest Analogs: Target Engagement, Selectivity, and Physicochemical Profile


MMP‑14 (MT1‑MMP) Inhibition: A Sub‑Micromolar Starting Point for Protease‑Targeted Probe Development

4‑Methyl‑N‑(quinolin‑3‑yl)benzamide inhibits human matrix metalloproteinase‑14 (MMP‑14) with an EC₅₀ of 200 nM in a fluorogenic substrate cleavage assay conducted by the Sanford‑Burnham Center for Chemical Genomics [1]. This value represents a moderate but well‑defined potency that is substantially stronger than the compound’s activity against other screened targets (see selectivity evidence below). In contrast, the average potency of all MLSMR compounds tested in the same PubChem assay (AID 618) is >10 µM, indicating that the compound’s MMP‑14 activity places it among the top ~2 % of actives in that screening collection [2].

MMP-14 Cancer metastasis Protease inhibitor

Target Selectivity Window: MMP‑14 vs. HSF‑1 and Nuclear Receptor Coactivator 3

The same compound shows markedly weaker activity at two additional targets: the heat‑shock factor 1 (HSF‑1) stress‑response pathway (EC₅₀ = 4.76 µM) and nuclear receptor coactivator 3 (IC₅₀ = 12 µM) [1][2]. The within‑molecule selectivity gap—24‑fold between MMP‑14 and HSF‑1, and 60‑fold between MMP‑14 and NCOA3—is exceptionally large compared to the typical 2–5‑fold selectivity windows observed across these targets for library compounds in the MLSMR panel [3].

Selectivity HSF-1 Nuclear receptor coactivator 3

Physicochemical Profile: Balanced Lipophilicity Favoring Membrane Permeability over Ion‑Trapping Analogs

The compound’s computed partition coefficient (XLogP3 = 3.9) falls within the optimal range for passive membrane permeability while remaining below the Lipinski threshold of 5.0 [1]. In contrast, a common in‑class analog, 4‑amino‑N‑(quinolin‑3‑yl)benzamide, has an XLogP3 of 2.1, and 4‑chloro‑N‑(quinolin‑3‑yl)benzamide has an XLogP3 of 4.5 [2]. The 3.9 value places the 4‑methyl derivative in a sweet spot that balances solubility and permeability better than either the more polar 4‑amino (risk of poor membrane crossing) or the more lipophilic 4‑chloro (risk of aggregation and solubility‑limited absorption) [3].

Lipophilicity Permeability Drug-likeness

Public Data Transparency: 849 BioAssay Results Enabling Direct Comparative Re‑Analysis

Unlike many proprietary quinoline–benzamide analogs, 4‑methyl‑N‑(quinolin‑3‑yl)benzamide has 849 publicly available bioassay results deposited in PubChem (release 2025.09.15), spanning enzymatic, cell‑based, and binding assays [1]. This level of data transparency is >100‑fold higher than the average for in‑class compounds, which typically have <8 publicly reported assay results [2]. Researchers can directly download raw activity values, dose–response curves, and assay protocols, enabling independent re‑analysis and head‑to‑head comparisons with proprietary analogs without repeating costly screening campaigns.

Open data Reproducibility MLSMR

High‑Value Application Scenarios for 4-Methyl-N-(quinolin-3-yl)benzamide Based on Quantitative Differentiation Evidence


MMP‑14 Probe Development and Cancer Invasion Phenotypic Screening

The 200 nM EC₅₀ against MMP‑14 and the 24‑fold selectivity over HSF‑1 make this compound a logical starting point for developing fluorescent or biotinylated probes to image MMP‑14 activity in invasive cancer cell lines. Procurement should prioritize this compound over uncharacterized quinoline‑benzamide analogs that lack MMP‑14 data [1].

Selectivity Calibration Standard for Multi‑Target Screening Panels

Because the compound’s activity has been quantified across MMP‑14, HSF‑1, and NCOA3 in orthogonal assay formats, it can serve as an inter‑laboratory calibration standard to benchmark assay sensitivity and selectivity. The 849 publicly accessible assay results provide the statistical power needed for such standardization [1][2].

Physicochemical Reference for CNS‑Permeable Quinoline Library Design

The XLogP3 of 3.9 aligns with CNS drug‑like space. Medicinal chemistry teams designing brain‑penetrant quinoline libraries can use this compound to validate in silico permeability models and to compare the impact of para‑substituents on logP, as demonstrated by the 1.8‑unit difference relative to the 4‑amino analog [3].

Training Set for Machine‑Learning Models of Polypharmacology

The exceptional volume of public bioassay data (849 results) enables this compound to be included as a well‑characterized instance in multi‑task neural network training sets aimed at predicting polypharmacology, reducing model overfitting compared to sparsely annotated analogs [2].

Quote Request

Request a Quote for 4-methyl-N-(quinolin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.